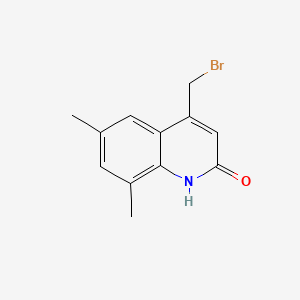

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

Vue d'ensemble

Description

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is an organic compound belonging to the quinolone family. Quinolones are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties. This specific compound is characterized by the presence of a bromomethyl group at the 4th position and methyl groups at the 6th and 8th positions on the quinolone ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone typically involves the following steps:

Starting Material: The synthesis begins with 6,8-dimethyl-2(1H)-quinolone.

Bromination: The bromination of 6,8-dimethyl-2(1H)-quinolone is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically conducted in an inert solvent like carbon tetrachloride at a temperature of around 80°C.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

Reduction: Reduction reactions can target the quinolone ring or the bromomethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically conducted in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic Substitution: Products include derivatives with various functional groups replacing the bromomethyl group.

Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.

Reduction: Reduction can result in the formation of alcohols or amines, depending on the specific reaction conditions.

Applications De Recherche Scientifique

Preparation Methods

The synthesis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone typically involves:

- Starting Material : The process begins with 6,8-dimethyl-2(1H)-quinolone.

- Bromination : The bromination is performed using N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride, often facilitated by a radical initiator such as benzoyl peroxide at elevated temperatures (around 80°C).

- Purification : The resultant product is purified through recrystallization or column chromatography to achieve the desired purity.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced properties.

Biology

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. The bromomethyl group enhances its reactivity, allowing it to interact with biological targets effectively.

Antimicrobial Activity

A notable study demonstrated the antimicrobial properties of this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest its potential as a candidate for developing new antimicrobial agents, particularly against resistant bacterial strains.

Medicine

In medicinal chemistry, ongoing research explores the potential of this compound as a lead compound for new therapeutic agents. Its derivatives have been investigated for their ability to inhibit bacterial gyrase, an essential enzyme for bacterial DNA replication, positioning it as a promising candidate in the development of antibiotics .

Industrial Applications

The compound is also utilized in the development of specialty chemicals and materials within various industrial sectors. Its unique properties facilitate the formulation of products with specific functionalities.

Mécanisme D'action

The mechanism of action of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloromethyl-6,8-dimethyl-2(1H)-quinolone: Similar structure but with a chlorine atom instead of bromine.

4-Methyl-6,8-dimethyl-2(1H)-quinolone: Lacks the halogen substituent.

6,8-Dimethyl-2(1H)-quinolone: The parent compound without the bromomethyl group.

Uniqueness

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential biological activity. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and a promising candidate for drug development.

Activité Biologique

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is a quinolone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromomethyl group at position 4 and two methyl groups at positions 6 and 8 of the quinolone ring. This specific arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

The mechanism through which this compound exerts its antibacterial effects is believed to involve interference with bacterial DNA synthesis and function. Similar quinolone derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence regarding the cytotoxic effects of this compound on cancer cell lines. A study demonstrated that it could inhibit the proliferation of specific cancer cells, suggesting potential applications in oncology.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 (Colon cancer) | 15.0 | |

| MCF-7 (Breast cancer) | 20.5 | |

| HeLa (Cervical cancer) | 25.0 |

The IC50 values indicate that the compound possesses moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

A notable case study investigated the sensitizing potential of this compound in combination with other therapeutic agents. The results indicated that when used in conjunction with certain antibiotics, it enhanced their efficacy against resistant bacterial strains, suggesting a synergistic effect that could be exploited in clinical settings.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-bromomethyl-6,8-dimethyl-2(1H)-quinolone to improve yield and purity?

- Methodological Answer : The synthesis typically involves bromination of the methyl group on the quinolone scaffold. Key steps include:

- Using a brominating agent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ or acetonitrile .

- Monitoring reaction progress via TLC or HPLC to minimize over-bromination.

- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. For crystallization, a mixture of dichloromethane and methanol can enhance purity .

- Yield optimization may require controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate-to-NBS) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Key signals include the methyl group (δ ~2.5 ppm for 6,8-dimethyl), bromomethyl protons (δ ~4.3–4.5 ppm), and aromatic protons (δ ~7.3–8.4 ppm). Coupling patterns (e.g., doublets for H-5 and H-7) confirm substitution .

- ¹³C NMR : The carbonyl carbon (C-2) appears at δ ~160–165 ppm, while bromomethyl carbons resonate at δ ~30–35 ppm .

- HRMS : Calculate the exact mass (C₁₂H₁₁BrNO: 272.0004 [M+H]⁺) and compare with experimental data to verify molecular formula .

Advanced Research Questions

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Scaffold Hopping : Replace the bromomethyl group with bioisosteres like chloromethyl or azidomethyl to modulate reactivity and pharmacokinetics .

- Hydrophobic Modifications : Introduce heterocycles (e.g., piperazine or tetrazole) at the 2-position to improve membrane permeability. This requires coupling reactions using EDCI/HOBt in DMF .

- SAR Studies : Test derivatives in vitro for target engagement (e.g., TGF-β inhibition for antifibrotic activity) and correlate substituent effects with IC₅₀ values .

Q. How can computational methods resolve contradictions in reaction outcomes during derivative synthesis?

- Methodological Answer :

- DFT Calculations : Model the bromination transition state to identify steric or electronic barriers. For example, methyl group orientation may hinder bromine radical attack, necessitating conformational pre-organization .

- MD Simulations : Predict solubility and aggregation tendencies of intermediates to optimize solvent systems (e.g., DMSO for polar intermediates) .

- Retrosynthetic Analysis : Use tools like ChemAxon or Reaxys to prioritize routes with fewer side reactions (e.g., avoiding Friedel-Crafts alkylation byproducts) .

Q. What experimental approaches validate the role of this compound as a synthon in heterocyclic chemistry?

- Methodological Answer :

- Nucleophilic Substitution : React the bromomethyl group with amines (e.g., benzylamine) in THF at 50°C to form quinolone-amine conjugates .

- Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to attach aryl/heteroaryl groups, enabling access to biphenyl-quinolone hybrids .

- Cyclization : Use CuI-catalyzed Ullmann coupling to form fused rings (e.g., quinazolinones), monitored by in situ IR for carbonyl intermediate detection .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate assays under controlled conditions (e.g., 10% FBS in DMEM for cell-based studies) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylation or hydrolysis) that may alter bioactivity .

- Target Validation : Perform CRISPR knockouts of suspected targets (e.g., TGF-β receptors) to confirm mechanism-specific effects .

Mechanistic and Biosynthetic Questions

Q. What enzymatic pathways could be engineered to biosynthesize this compound?

- Methodological Answer :

- Heterologous Expression : Clone Pseudomonas quinolone synthase (PqsD) into E. coli to condense malonyl-CoA and anthraniloyl-CoA, forming the quinolone core .

- Halogenase Engineering : Incorporate a flavin-dependent brominase (e.g., Bmp5) to brominate the methyl group post-cyclization .

- Optimization : Use directed evolution to improve enzyme activity under aerobic conditions, with IPTG induction and fed-batch fermentation .

Q. What mechanistic insights explain the selective inhibition of MAO-B by this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with MAO-B’s FAD-binding pocket. The bromomethyl group may occupy a hydrophobic subpocket absent in MAO-A .

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). Ki values <10 μM suggest high affinity .

- Mutagenesis : Replace Tyr-398 in MAO-B with Ala to test hydrogen bonding’s role in selectivity .

Q. Data Presentation

Table 1 : Key Spectral Data for this compound

Figure 1 : Proposed Biosynthetic Pathway Using Engineered PqsD and Bmp5 .

Propriétés

IUPAC Name |

4-(bromomethyl)-6,8-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(15)14-12/h3-5H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTASJMBMIZXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)N2)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178695 | |

| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23976-55-8 | |

| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.